3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
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Overview
Description
3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a piperazine and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. The process begins with the preparation of the piperazine and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various solvents, catalysts, and temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an antipsychotic or antidepressant.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Used in various chemical and biological studies.
4-Piperazin-1-yl-pyridazine: A related compound with similar structural features.
Uniqueness
3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine stands out due to its unique combination of piperazine and pyridazine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C21H27N5O2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O2/c1-2-28-18-7-5-17(6-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-4-12-24/h5-10H,2-4,11-16H2,1H3 |
InChI Key |
QVAWSGWNNJMZAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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